

Technical Guide: 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

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Compound of Interest

Compound Name: 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B070243

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CAS Number: 185910-12-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde**, a key heterocyclic building block in synthetic and medicinal chemistry. This document details its chemical properties, spectroscopic data, and its emerging role as a versatile intermediate in the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is a substituted imidazole featuring a reactive aldehyde group at the 2-position, flanked by methyl groups at the 1, 4, and 5-positions. This substitution pattern imparts specific steric and electronic properties that make it a valuable precursor in organic synthesis.

Property	Value
CAS Number	185910-12-7
Molecular Formula	C ₇ H ₁₀ N ₂ O
Molecular Weight	138.17 g/mol
IUPAC Name	1,4,5-trimethyl-1H-imidazole-2-carbaldehyde

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde**.

Spectroscopy	Data
^1H NMR	δ 9.73 (s, 1H, -CHO), δ 2.46 (s, 6H, 2 x -CH ₃ at C4/C5), Additional signal for -CH ₃ at N1.
Infrared (IR)	$\sim 1700\text{ cm}^{-1}$ (strong, C=O stretch)

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde** is not readily available in published literature, its synthesis can be approached through established methods for C2-formylation of N-substituted imidazoles. A plausible synthetic route is outlined below.

General Experimental Approach: Lithiation and Formylation

A common strategy for introducing a formyl group at the C2 position of an imidazole is through lithiation followed by quenching with a formylating agent.

Disclaimer: The following is a generalized protocol based on known chemical transformations for similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

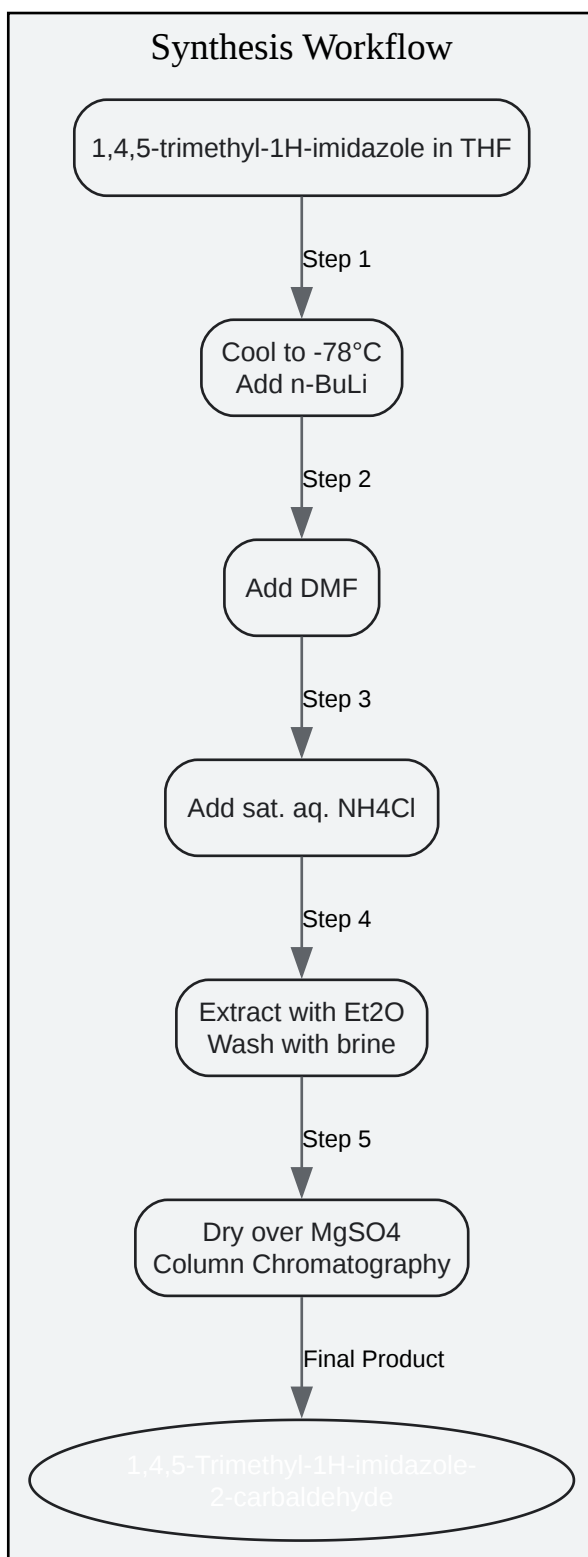
Materials:

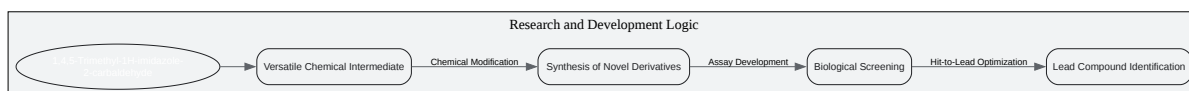
- 1,4,5-trimethyl-1H-imidazole
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous N,N-dimethylformamide (DMF)

- Saturated aqueous ammonium chloride (NH_4Cl)
- Diethyl ether
- Magnesium sulfate (MgSO_4)
- Standard laboratory glassware for anhydrous reactions
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas is charged with 1,4,5-trimethyl-1H-imidazole dissolved in anhydrous THF.
- **Lithiation:** The solution is cooled to a low temperature (typically $-78\text{ }^\circ\text{C}$) using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete lithiation at the C2 position.
- **Formylation:** Anhydrous DMF is added dropwise to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
- **Quenching and Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde**.





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